(2,5-Dimethylphenyl)methanesulfonyl chloride
Overview
Description
“(2,5-Dimethylphenyl)methanesulfonyl chloride” is likely a sulfonyl chloride compound, which are typically used as reagents in organic synthesis . They are known for their reactivity and are often used to introduce the sulfonyl group into a molecule .
Synthesis Analysis
While the specific synthesis for “(2,5-Dimethylphenyl)methanesulfonyl chloride” is not available, sulfonyl chlorides can generally be synthesized by reacting the corresponding sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride .Molecular Structure Analysis
The molecular structure of “(2,5-Dimethylphenyl)methanesulfonyl chloride” would likely consist of a benzene ring substituted with two methyl groups at the 2nd and 5th positions, and a methanesulfonyl chloride group .Chemical Reactions Analysis
Sulfonyl chlorides are highly reactive and can undergo a variety of reactions. They can react with alcohols to form sulfonate esters, or with amines to form sulfonamides . They can also participate in substitution and elimination reactions .Physical And Chemical Properties Analysis
While the specific properties of “(2,5-Dimethylphenyl)methanesulfonyl chloride” are not available, sulfonyl chlorides are typically colorless liquids that are soluble in organic solvents but react with water .Scientific Research Applications
Chlorination of Pentitols
(Benazza, Beaupère, Uzan, & Demailly, 1991) demonstrated that methanesulfonyl chloride, when combined with N,N -dimethylformamide, can transform unprotected d-arabinitol into its 1,5-dichloro derivative. This reaction also applies to other pentitols, albeit with varying yields.
Preparation from Dimethyl Sulfoxide
Research by (Hanai & Okuda, 1977) described a method for preparing methanesulfonyl chloride-d3. This involves anhydrous chlorination of dimethyl sulfoxide-d6 with chlorine.
Ionic Liquid Formation
(Su, Winnick, & Kohl, 2001) explored the electrochemical properties of vanadium pentoxide films in an electrolyte formed by methanesulfonyl chloride (MSC) and AlCl3. This combination forms a room temperature ionic liquid.
Polarizability and Conformation Studies
(Arbuzov, Vul'fson, Butenko, Samarina, Teitel'baum, & Vereshchagin, 1976) studied the polarizability and conformations of methanesulfonyl chloride. Their findings included the nonadditivity of bond parameters in the sulfonyl chloride group and the existence of gauche conformations in substituted methane sulfonyl chloride.
Dimerization in Organolithium Reactions
Research by (Skattebol & Boulette, 1970) revealed that reactions of benzylic-type lithium derivatives with methanesulfonyl chloride resulted in high yields of dimeric products.
Acceleration in Biochemical Reactions
(Kitz & Wilson, 1963) found that methanesulfonyl fluoride, a related compound, accelerates the reaction with acetylcholinesterase, leading to the production of a methanesulfonyl enzyme derivative. This suggests potential biochemical applications for methanesulfonyl chloride as well.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylphenyl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-7-3-4-8(2)9(5-7)6-13(10,11)12/h3-5H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMTXXADUWPFSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101263589 | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
86188-26-3 | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86188-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylbenzenemethanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101263589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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